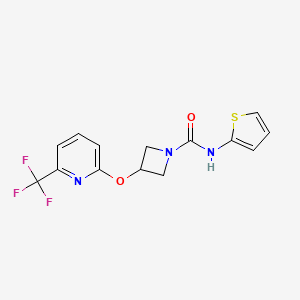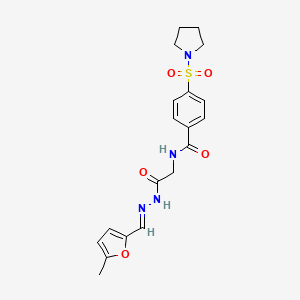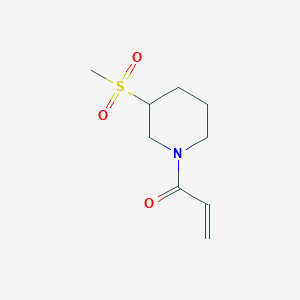![molecular formula C27H27N7O3 B2443484 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1169993-95-6](/img/no-structure.png)
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C27H27N7O3 and its molecular weight is 497.559. The purity is usually 95%.
BenchChem offers high-quality 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Novel Compounds
One aspect of scientific research on similar compounds involves the design and synthesis of novel derivatives with potential anticancer properties. Al-Sanea et al. (2020) explored the anticancer activity of certain aryloxy group-modified compounds on various cancer cell lines, identifying compounds with appreciable growth inhibition effects against specific cancer cell lines (Al-Sanea, M. M., et al., 2020). This research highlights the potential of structurally related compounds in cancer therapy.
Radiosynthesis for Imaging Applications
Another research domain is the development of selective radioligands for imaging applications, such as the translocator protein (18 kDa) with PET. Dollé et al. (2008) reported on the synthesis and radiosynthesis of DPA-714, a compound within the series, for in vivo imaging using positron emission tomography (PET) (Dollé, F., et al., 2008). This work underscores the significance of these compounds in biomedical imaging and diagnostics.
Exploring Biological Activities
Furthermore, the search for new therapeutic agents extends into evaluating the biological activities of these compounds. Rahmouni et al. (2014) engaged in the synthesis of novel isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one, exploring their potential biological activities (Rahmouni, A., et al., 2014). These studies contribute to the understanding of the chemical and biological diversity and potential therapeutic applications of these compounds.
Antimicrobial and Antitumor Agents
Research by Abu-Melha et al. (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety, evaluating their antimicrobial activity, which underscores the versatility of these compounds in developing new antimicrobial agents (Abu-Melha, Sraa, 2013). Additionally, the work by Abdallah et al. (2017) on the synthesis of pyrazolylpyridines as potential antitumor agents further emphasizes the broad spectrum of biological activities these compounds may exhibit (Abdallah, M. A., et al., 2017).
Propriétés
Numéro CAS |
1169993-95-6 |
|---|---|
Nom du produit |
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide |
Formule moléculaire |
C27H27N7O3 |
Poids moléculaire |
497.559 |
Nom IUPAC |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H27N7O3/c1-16(2)19-7-11-21(12-8-19)37-15-24(35)29-23-13-18(4)32-34(23)27-30-25-22(26(36)31-27)14-28-33(25)20-9-5-17(3)6-10-20/h5-14,16H,15H2,1-4H3,(H,29,35)(H,30,31,36) |
Clé InChI |
SCLQMVLXDAFKBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2443403.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)
![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)


![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)